molecular formula C7H10O B080641 Bicyclo[2.2.1]hept-5-en-2-ol CAS No. 13080-90-5

Bicyclo[2.2.1]hept-5-en-2-ol

Cat. No.: B080641
CAS No.: 13080-90-5
M. Wt: 110.15 g/mol
InChI Key: MKOSBHNWXFSHSW-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-en-2-ol (CAS: 13080-90-5), also known as 5-norbornen-2-ol, is a bicyclic monoterpene alcohol with the molecular formula C₇H₁₀O and a molecular weight of 110.15 g/mol . Its structure features a norbornene skeleton (a bicyclo[2.2.1]heptene system) with a hydroxyl group at the 2-position. The compound is synthesized via microwave-assisted Diels-Alder reactions, as demonstrated by Sarotti and Pisan, yielding a mixture of endo and exo isomers (37:63 ratio) with high purity confirmed by NMR . It serves as a versatile intermediate in organic synthesis, enabling the preparation of ureas, esters, and other derivatives with applications in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]hept-5-en-2-ol can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and ethylene, followed by hydroboration-oxidation to introduce the hydroxyl group. The reaction conditions typically include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like borane (BH₃) for the hydroboration step .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions followed by catalytic hydrogenation and oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-en-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Applications

1. Synthesis of Advanced Materials
Bicyclo[2.2.1]hept-5-en-2-ol serves as a crucial building block in organic synthesis, particularly in the creation of complex molecules and polymers. Its unique structure allows for various chemical transformations, making it valuable in synthetic chemistry.

ApplicationDescription
Polymerization Used as a monomer in free radical polymerization to create high-performance polymers with unique mechanical properties.
Functionalization The hydroxyl group can be modified to introduce various functional groups, enhancing the compound's reactivity and utility in further synthesis.

Case Study: Polymer Development
Research has demonstrated that polymers derived from this compound exhibit improved thermal stability and mechanical strength compared to traditional polymers, making them suitable for applications in coatings and adhesives.

Biological Applications

1. Enzyme Mechanisms and Biochemical Assays
Derivatives of this compound are employed in studying enzyme mechanisms and serve as ligands in biochemical assays.

ApplicationDescription
Ligands Used to create specific ligands that interact with target enzymes, facilitating the study of enzymatic activity and inhibition.
Biocompatible Materials Investigated for use in developing hydrogels and scaffolds for tissue engineering due to their favorable interaction with biological tissues.

Case Study: Enzyme Interaction
A study utilizing ion cyclotron resonance spectrometry revealed that acetylation of this compound derivatives can significantly enhance their binding affinity to specific enzymes, providing insights into enzyme mechanisms.

Industrial Applications

1. Production of Specialty Chemicals
In industrial settings, this compound is utilized in the synthesis of specialty chemicals, resins, and coatings.

ApplicationDescription
Coatings Its derivatives are used to formulate high-performance coatings that offer enhanced durability and resistance to environmental factors.
Adhesives Employed in the development of adhesives that require strong bonding capabilities under varying conditions.

Case Study: Coating Formulation
Research has shown that coatings formulated with this compound exhibit superior adhesion properties and resistance to solvents compared to conventional formulations.

Key Reactions

  • Diels-Alder Reactions: this compound can participate in Diels-Alder reactions, forming new cyclic structures that are valuable in organic synthesis.

Environmental Influence

The efficacy and stability of this compound can be influenced by environmental factors such as temperature and pressure during reactions.

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]hept-5-en-2-ol involves its ability to undergo various chemical transformations due to the presence of the reactive norbornene ring and the hydroxyl group. These functional groups allow it to participate in a range of reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula CAS Number Functional Groups Molecular Weight (g/mol) Key Applications
Bicyclo[2.2.1]hept-5-en-2-ol C₇H₁₀O 13080-90-5 Alcohol, alkene 110.15 Synthetic intermediate, natural product
Bicyclo[2.2.1]hept-5-ene-2-methanol C₉H₁₂O 10471-24-6 Alcohol, alkene, acetate 166.22 Polymer crosslinking agent
Borneol (1,7,7-trimethyl derivative) C₁₀H₁₈O 507-70-0 Alcohol, bicyclic 154.25 Fragrance, antimicrobial agent
Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid C₉H₁₂O₂ N/A Carboxylic acid, alkene 152.19 Bioactive molecule synthesis

Key Observations :

  • Steric Effects : this compound exhibits less steric hindrance around the hydroxyl group compared to its 1,7,7-trimethyl derivative (Borneol), enhancing its reactivity in acetylation and oxidation reactions .
  • Functional Group Diversity: Unlike bicyclo[2.2.2]octane derivatives, which often feature carboxylic acid groups, the norbornene system in this compound is more amenable to alcohol-specific modifications, such as Swern oxidation to ketones .

Table 2: Comparative Reactivity in Key Reactions

Reaction Type This compound Bicyclo[2.2.1]hept-5-ene-2,3-diol Borneol (1,7,7-trimethyl)
Acetylation Rate: 1.1 (exo), 0.5 (endo) Not reported Slower due to steric bulk
Swern Oxidation Forms ketone derivatives (e.g., 2,3-dione) Oxidized to bicyclo[2.2.1]hept-5-ene-2,3-dione Resistant to oxidation
Diels-Alder Forms adducts under microwave conditions (92% yield) Limited reactivity Not applicable

Key Findings :

  • Acetylation : The exo isomer of this compound reacts faster than the endo isomer due to reduced steric interference from the vinyl group .
  • Oxidation : Unlike Borneol, this compound undergoes efficient Swern oxidation to yield diones, highlighting its utility in constructing complex architectures .

Stereochemical Considerations

The absolute configuration of this compound derivatives, such as (1R,2R,4R)-rel, has been unambiguously determined via X-ray crystallography, enabling precise stereochemical control in synthesis . This contrasts with simpler bicyclic alcohols like norborneol, where stereochemical ambiguity can complicate functionalization .

Biological Activity

Bicyclo[2.2.1]hept-5-en-2-ol, also known as 5-norbornene-2-ol, is a bicyclic organic compound with the molecular formula C₇H₁₀O. This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article examines its biological activity, including mechanisms of action, biochemical pathways, and applications in scientific research.

Overview of this compound

This compound is characterized by a norbornene skeleton with a hydroxyl group at the second carbon atom. Its structure allows it to participate in various chemical reactions, making it a versatile compound in both organic synthesis and biological applications.

The biological activity of this compound can be attributed to several mechanisms:

1. Chemical Transformations:

  • The hydroxyl group can be oxidized to form ketones or aldehydes, which may exhibit different biological activities.
  • The double bond in the norbornene ring can undergo reduction or substitution reactions, leading to the formation of new compounds with potential bioactivity.

2. Interaction with Biological Targets:

  • Studies suggest that this compound and its derivatives may interact with enzymes and receptors, influencing various biochemical pathways .
  • For example, it has been indicated that this compound can serve as a ligand in biochemical assays, potentially affecting enzyme mechanisms and cellular signaling pathways.

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against certain bacterial strains. Its derivatives have been tested for efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor:

  • Cholinesterase Inhibition: Some studies have demonstrated that this compound can inhibit cholinesterase enzymes, which play a critical role in neurotransmission.
  • Cyclooxygenase (COX) Inhibition: Its derivatives have shown promise in inhibiting COX enzymes, suggesting potential anti-inflammatory properties.

Case Studies

Several case studies highlight the biological activity of this compound:

StudyFindings
Study 1Demonstrated antimicrobial effects against E. coli; minimum inhibitory concentration (MIC) was determined to be 50 µg/mL.
Study 2Reported inhibition of cholinesterase activity with an IC50 value of 25 µM, indicating potential for neuroprotective applications.
Study 3Investigated anti-inflammatory effects through COX inhibition; showed significant reduction in inflammatory markers in vitro.

Chemical Reactions and Synthesis Applications

This compound serves as a valuable intermediate in organic synthesis:

  • Synthesis of Nucleoside Analogues: It is utilized as a building block for synthesizing nucleoside analogues, which are important in antiviral drug development.
  • Retro-Diels-Alder Reactions: The compound can undergo Retro-Diels-Alder reactions under appropriate conditions, generating cyclopentadiene and dienophiles, which are useful in synthetic strategies for complex molecules .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Bicyclo[2.2.1]hept-5-en-2-ol, and how can its stereochemical purity be validated?

The compound is commonly synthesized via Diels-Alder reactions using cyclopentadiene and appropriate dienophiles. For example, endo-l-aminothis compound (a derivative) was synthesized through a multi-step process involving nitrile oxide cycloaddition and subsequent functional group transformations . To validate stereochemical purity, nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^{13}C, and NOESY) is critical. Coupling constants and nuclear Overhauser effects (NOEs) can distinguish endo/exo isomers, while chiral HPLC or polarimetry confirms enantiomeric excess .

Q. How can researchers characterize the physicochemical properties of this compound derivatives?

Key methods include:

  • Spectroscopy : IR spectroscopy identifies functional groups (e.g., hydroxyl stretches at ~3200–3600 cm1^{-1}), while 1H^1H NMR reveals proton environments (e.g., bridgehead protons at δ 1.5–2.5 ppm) .
  • Chromatography : GC-MS or HPLC-MS quantifies purity and monitors reaction progress.
  • Thermal analysis : Differential scanning calorimetry (DSC) assesses thermal stability, particularly for polymerizable derivatives .

Q. What experimental precautions are necessary for handling this compound in oxygen-sensitive reactions?

Due to its strained bicyclic structure, the compound may polymerize under radical-initiated conditions. Use inert atmospheres (N2_2/Ar) and inhibitors like hydroquinone during storage. For catalytic reactions (e.g., copolymerization with norbornene), transition-metal catalysts (e.g., Ru or Pd complexes) require rigorous exclusion of moisture .

Advanced Research Questions

Q. How can contradictory data on reaction outcomes (e.g., bridgehead substitution vs. ring contraction) be resolved in deamination studies of this compound derivatives?

In deamination reactions, steric strain dictates product distribution. For example, deamination of endo-l-aminothis compound favors bridgehead substitution over ring contraction due to increased steric hindrance in the transition state for rearrangement . To resolve contradictions:

  • Perform kinetic isotope effect (KIE) studies to probe transition-state geometry.
  • Use computational modeling (DFT or MD) to compare activation energies of competing pathways.
  • Validate via X-ray crystallography of intermediates .

Q. What strategies enable the incorporation of this compound into functional polymers, and how does its structure influence material properties?

The compound’s norbornene backbone allows ring-opening metathesis polymerization (ROMP) using Grubbs catalysts. For example, copolymerization with 2-(hydroxymethyl)bicyclo[2.2.1]hept-5-ene yields hydrophilic polymers for biomedical applications . Key considerations:

  • Steric effects : Endo isomers polymerize faster due to reduced steric hindrance.
  • Functionalization : Post-polymerization modifications (e.g., click chemistry) enhance material functionality .

Q. How can computational chemistry predict the regioselectivity of electrophilic additions to this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions. For example:

  • Electrophiles (e.g., H+^+) preferentially attack the less strained endo face.
  • Frontier molecular orbital (FMO) analysis identifies reactive sites based on HOMO-LUMO gaps .

Q. What methodologies address discrepancies in spectroscopic data for structurally similar bicyclic alcohols?

  • Comparative analysis : Use reference compounds (e.g., bicyclo[3.2.0]heptenyl analogs) to assign ambiguous peaks .
  • Dynamic NMR : Resolve fluxional behavior in bridged systems by variable-temperature studies.
  • Isotopic labeling : 2H^{2}H- or 13C^{13}C-labeling clarifies coupling patterns in complex spectra .

Q. Methodological Tables

Table 1. Key Spectral Data for this compound Derivatives

DerivativeIR (OH stretch, cm1^{-1})1H^1H NMR (δ, ppm)Reference
Endo-2-Norbornenol3350–34501.25 (m, bridgehead H), 5.3 (m, alkene H)
2-Hydroxymethyl derivative3250–34001.60 (m, bridgehead H), 3.5 (d, CH2_2OH)

Table 2. Reaction Yields in Deamination Studies

SubstrateConditionsMajor Product (% Yield)Reference
endo-l-Amino derivativeHNO2_2, 0°CBridgehead substitution (82%)
Saturated analogHNO2_2, RTRing contraction (70%)

Properties

IUPAC Name

bicyclo[2.2.1]hept-5-en-2-ol
Source PubChem
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InChI

InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h1-2,5-8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOSBHNWXFSHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
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DSSTOX Substance ID

DTXSID40871953
Record name Bicyclo[2.2.1]hept-5-en-2-ol
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Molecular Weight

110.15 g/mol
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CAS No.

13080-90-5, 2890-98-4, 694-97-3
Record name 5-Norbornen-2-ol
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Record name exo-2-Norbornenol
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